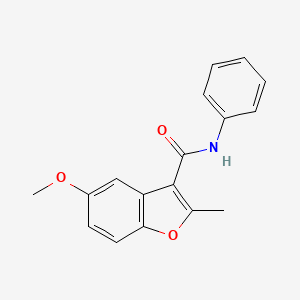

5-methoxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-methoxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide is a synthetic organic compound belonging to the benzofuran class.

Vorbereitungsmethoden

The synthesis of 5-methoxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of appropriate precursors, such as 4-methoxy-2-methylphenol and phenylacetic acid, under acidic conditions.

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran intermediate with an appropriate amine, such as aniline, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Analyse Chemischer Reaktionen

5-methoxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-methoxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit cell growth in various cancer cell lines.

Biological Research: The compound is used in studies investigating its antiviral and antibacterial properties.

Industrial Applications: It serves as a precursor for the synthesis of other biologically active benzofuran derivatives.

Wirkmechanismus

The mechanism of action of 5-methoxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

5-methoxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide can be compared with other benzofuran derivatives, such as:

5-hydroxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide: This compound has a hydroxyl group instead of a methoxy group, which may alter its biological activity and chemical reactivity.

2-methyl-N-phenyl-1-benzofuran-3-carboxamide: Lacking the methoxy group, this compound may have different pharmacokinetic properties and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall pharmacological profile.

Biologische Aktivität

5-Methoxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide is a synthetic organic compound belonging to the benzofuran family, characterized by its unique structural features which include a methoxy group at the 5-position, a methyl group attached to the nitrogen atom, and a phenyl group at the 2-position. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in anticancer and antimicrobial activities.

Structural Characteristics

The compound's structure suggests a variety of interactions with biological targets, which may lead to significant biological effects. The following table summarizes its structural features and related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Benzofuran core with methoxy, methyl, and phenyl groups | Potential anticancer and antimicrobial activity |

| Benzofuran | Parent compound without substituents | Simpler structure, less biological activity |

| 5-Hydroxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide | Hydroxyl instead of methoxy | Altered reactivity and activity profile |

| 2-Methyl-N-phenyl-1-benzofuran-3-carboxamide | Lacks methoxy group | Different pharmacokinetics |

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties . It has been shown to inhibit cell proliferation in various cancer cell lines, including chronic myelogenous leukemia (K562), prostate cancer (PC3), colon cancer (SW620), and human kidney cancer (Caki 1) . The mechanism of action appears to involve:

- Inhibition of Cell Growth : The compound may interfere with key signaling pathways that regulate cell cycle progression and apoptosis.

- Induction of Apoptosis : Studies suggest that it can trigger programmed cell death in malignant cells, potentially through the activation of caspases .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against a range of bacterial and fungal strains. Its efficacy was tested against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values indicate moderate to good activity:

- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Activity observed against Escherichia coli and Pseudomonas aeruginosa.

- Fungal strains : Showed effectiveness against Candida albicans and Fusarium oxysporum .

Case Studies and Research Findings

Several studies have explored the biological activity of benzofuran derivatives, including this compound. Notable findings include:

- Flynn et al. Study : This research highlighted the enhanced antiproliferative activity of benzofuran derivatives with specific substitutions. Compounds with methyl groups at certain positions exhibited significantly higher potency compared to their unsubstituted counterparts .

- Antimicrobial Testing : A comprehensive study evaluated various derivatives for antimicrobial properties. The results revealed that modifications in the benzofuran structure could lead to variations in biological activity, emphasizing the importance of structural optimization in drug development .

- Mechanism Exploration : Investigations into the mechanisms revealed that these compounds might induce oxidative stress in cancer cells, leading to increased reactive oxygen species (ROS) levels, which are crucial for triggering apoptosis .

Eigenschaften

IUPAC Name |

5-methoxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-11-16(17(19)18-12-6-4-3-5-7-12)14-10-13(20-2)8-9-15(14)21-11/h3-10H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRJAZOQDIHTTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.